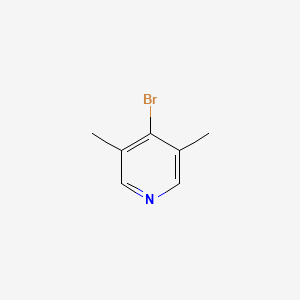

4-Bromo-3,5-dimethylpyridine

Description

The exact mass of the compound 4-Bromo-3,5-dimethylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-3,5-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3,5-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZVAVYBDNKXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624756 | |

| Record name | 4-Bromo-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201286-65-9 | |

| Record name | 4-Bromo-3,5-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201286-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3,5-dimethylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Substituted Pyridine

An In-depth Technical Guide to 4-Bromo-3,5-dimethylpyridine: Properties, Synthesis, and Applications

In the landscape of modern synthetic chemistry, the pyridine scaffold remains a cornerstone, integral to pharmaceuticals, agrochemicals, and materials science.[1] Within this class, halogenated pyridines serve as exceptionally versatile intermediates, acting as linchpins in the assembly of complex molecular architectures. 4-Bromo-3,5-dimethylpyridine (also known as 4-bromo-3,5-lutidine) is a prime exemplar of such a strategic building block. Its unique substitution pattern—a bromine atom at the C4 position flanked by two methyl groups—offers a confluence of steric and electronic properties that can be masterfully exploited in targeted synthesis. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the methyl groups modulate the electronic nature of the ring and provide steric influence that can be crucial for directing subsequent reactions or for establishing specific binding interactions in a biological target.

This guide provides an in-depth technical overview of 4-Bromo-3,5-dimethylpyridine, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior, offering field-proven insights into its synthesis, reactivity, and application.

PART 1: Physicochemical and Spectroscopic Profile

The foundational properties of a chemical reagent dictate its handling, reactivity, and analytical characterization. 4-Bromo-3,5-dimethylpyridine is a solid at room temperature with a well-defined molecular structure that gives rise to a predictable spectroscopic signature.

Core Chemical Properties

A summary of the key physicochemical properties for 4-Bromo-3,5-dimethylpyridine is presented below.[2][3][4]

| Property | Value | Source |

| IUPAC Name | 4-bromo-3,5-dimethylpyridine | [4] |

| CAS Number | 201286-65-9 | [4] |

| Molecular Formula | C₇H₈BrN | [2] |

| Molecular Weight | 186.05 g/mol | [2] |

| Appearance | Solid (form may vary) | N/A |

| Density | 1.415 ± 0.06 g/cm³ (Predicted) | [3] |

| XLogP3 | 2.3 | [2] |

| Topological Polar Surface Area | 12.9 Ų | [2][3] |

Chemical Structure

The structural arrangement of 4-Bromo-3,5-dimethylpyridine is key to its reactivity.

Caption: Chemical structure of 4-Bromo-3,5-dimethylpyridine.

Spectroscopic Characterization

While a dedicated peer-reviewed spectrum was not available in the searched literature, the expected NMR and IR data can be reliably predicted based on its structure and data from close analogs.[5][6]

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Due to the molecule's C₂ symmetry, the two methyl groups are chemically equivalent and should appear as a single sharp singlet (integrating to 6H), likely in the range of δ 2.3-2.5 ppm. The two protons on the pyridine ring (at C2 and C6) are also equivalent and should appear as a single singlet (integrating to 2H) in the aromatic region, expected around δ 8.2-8.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will reflect the symmetry as well. One would expect to see five distinct signals: one for the two equivalent methyl carbons (around δ 18-22 ppm), one for the bromine-bearing carbon (C4, likely δ 120-125 ppm), one for the methyl-bearing carbons (C3/C5, likely δ 140-145 ppm), and one for the C2/C6 carbons (likely δ 150-155 ppm).

-

IR Spectroscopy: The infrared spectrum would show characteristic C-H stretching vibrations from the methyl groups and the aromatic ring just above 3000 cm⁻¹. Strong absorptions corresponding to C=C and C=N stretching of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. A C-Br stretching vibration would be observed in the fingerprint region, typically below 700 cm⁻¹.

PART 2: Synthesis and Manufacturing

The synthesis of 4-Bromo-3,5-dimethylpyridine is typically achieved through the direct electrophilic bromination of its parent heterocycle, 3,5-dimethylpyridine (3,5-lutidine). The electron-rich nature of the lutidine ring makes it susceptible to electrophilic attack, but the inherent lower reactivity of pyridines compared to benzene requires carefully chosen conditions to achieve regioselective bromination at the C4 position.

Synthetic Workflow: Electrophilic Bromination

The direct bromination of 3,5-lutidine is the most logical and industrially viable route. The choice of brominating agent and catalyst is critical. A common method for halogenating pyridines involves the use of elemental bromine in the presence of a Lewis acid like AlCl₃ or in a strong acid medium.[6] The acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack, but the C4 position remains the most favorable site for substitution due to the directing effects of the two methyl groups.

Caption: Representative workflow for the synthesis of 4-Bromo-3,5-dimethylpyridine.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure adapted from established methods for the bromination of substituted pyridines.[6] As with any chemical reaction, it should be performed by trained personnel with appropriate safety precautions.

-

Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a constant pressure dropping funnel. The system is purged with dry nitrogen.

-

Charging Reagents: Charge the flask with aluminum chloride (AlCl₃, 1.3 equivalents) and potassium bromide (KBr, 0.2 equivalents). To the dropping funnel, add 3,5-dimethylpyridine (1.0 equivalent).

-

Complex Formation: Under a nitrogen atmosphere and with vigorous stirring, add the 3,5-dimethylpyridine dropwise to the flask at room temperature. Stir the resulting mixture for 1 hour to allow for complex formation.

-

Bromination: Heat the reaction mixture to 120°C. Add elemental bromine (Br₂, 1.3 equivalents) slowly via the dropping funnel over approximately 1 hour.

-

Reaction: Maintain the temperature at 120°C and continue stirring for 26 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with stirring.

-

Neutralization: Cautiously adjust the pH of the aqueous mixture to ~7-8 by adding a concentrated sodium hydroxide (NaOH) solution. Ensure the mixture is well-stirred and temperature is controlled during this exothermic step.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate gradient) to yield pure 4-Bromo-3,5-dimethylpyridine.

PART 3: Chemical Reactivity and Synthetic Utility

The synthetic power of 4-Bromo-3,5-dimethylpyridine stems from the reactivity of the C-Br bond. This bond is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C, C-N, and C-O bonds in modern organic synthesis.[7][8]

Caption: Key cross-coupling reactions of 4-Bromo-3,5-dimethylpyridine.

Suzuki-Miyaura Coupling

This reaction is one of the most powerful methods for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester).[8][9]

-

Causality & Insight: The Suzuki coupling is highly valued for its functional group tolerance and the general stability and low toxicity of the boronic acid reagents. For 4-Bromo-3,5-dimethylpyridine, this reaction allows for the direct installation of a wide variety of aryl or heteroaryl substituents at the C4 position. This is a critical step in building the core of many complex molecules. The choice of palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and base (e.g., K₂CO₃, Cs₂CO₃) is crucial and must be optimized for specific substrates to prevent side reactions like protodeboronation.[9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[7][10]

-

Causality & Insight: This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[7] Applying this to 4-Bromo-3,5-dimethylpyridine enables the introduction of diverse amine functionalities, from simple alkylamines to complex anilines or heterocycles. The key to a successful Buchwald-Hartwig amination is the ligand on the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are essential to promote the reductive elimination step that forms the C-N bond and regenerates the active catalyst.[10][11]

Sonogashira Coupling

This reaction couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond, a valuable linkage in materials science and medicinal chemistry.

-

Causality & Insight: The Sonogashira coupling typically uses a dual-catalyst system of palladium and copper(I). This reaction provides a direct route to alkynylpyridines, which can serve as precursors for many other functional groups or as components in conjugated materials. The steric hindrance from the flanking methyl groups in 4-Bromo-3,5-dimethylpyridine is not typically prohibitive for this reaction due to the linear nature of the alkyne coupling partner.

PART 4: Applications in Drug Discovery

The true value of an intermediate like 4-Bromo-3,5-dimethylpyridine is realized in its application. It serves as a key building block in the synthesis of high-value compounds, particularly in the pharmaceutical sector.

Case Study: Modulators of Liver X Receptor (LXR)

A significant application of 4-Bromo-3,5-dimethylpyridine is in the preparation of modulators for the Liver X Receptor (LXR).[11] LXRs are nuclear receptors that play a critical role in regulating cholesterol, fatty acid, and glucose homeostasis.[12] LXR modulators are being investigated as potential therapeutics for atherosclerosis, inflammation, and Alzheimer's disease.[12][13]

In the synthesis of certain indazole-based LXR modulators, 4-Bromo-3,5-dimethylpyridine can be used to introduce the 3,5-dimethyl-4-pyridyl moiety onto a core structure.[13] This is typically achieved via a Suzuki coupling reaction where the 4-bromo-3,5-dimethylpyridine is converted to its corresponding boronic acid or ester and then coupled with another halogenated core, or vice-versa. The 3,5-dimethylpyridine fragment often plays a crucial role in establishing the desired pharmacological profile, potentially improving properties like metabolic stability, potency, or selectivity. The development of LXR modulators that reduce atherosclerotic lesions without causing an undesirable increase in liver triglycerides is a major goal, and the fine-tuning of molecular structure with fragments derived from intermediates like 4-bromo-3,5-dimethylpyridine is key to achieving this delicate balance.[13]

PART 5: Safety and Handling

Scientific integrity demands a commitment to safety. 4-Bromo-3,5-dimethylpyridine possesses specific hazards that require careful management.

-

GHS Hazard Statements: Based on aggregated data, this compound is classified with the following hazards[2][3]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318/H319: Causes serious eye damage / Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocols (Self-Validating System):

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and ANSI-rated safety glasses with side shields or chemical splash goggles.

-

Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

References

-

PubChem. (n.d.). 4-Bromo-3,5-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-(2-bromoethyl)-3,5-dimethylpyridine. Retrieved from [Link]

-

PubMed. (2014). The medicinal chemistry of liver X receptor (LXR) modulators. Retrieved from [Link]

-

ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

-

MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3,5-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2008). Indazole-based liver X receptor (LXR) modulators with maintained atherosclerotic lesion reduction activity but diminished stimulation of hepatic triglyceride synthesis. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

-

ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine. Retrieved from [Link]

-

ResearchGate. (2008). Indazole-Based Liver X Receptor (LXR) Modulators with Maintained Atherosclerotic Lesion Reduction Activity but Diminished Stimulation of Hepatic Triglyceride Synthesis. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of 2-Bromo-3,5-dimethylpyridine in Fine Chemical Synthesis. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Retrieved from [Link]

-

MDPI. (2023). Designing Next-Generation Drug-like Molecules for Medicinal Applications. Retrieved from [Link]

-

ACG Publications. (2023). Records of Natural Products-SI. Retrieved from [Link]

-

MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. The medicinal chemistry of liver X receptor (LXR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indazole-based liver X receptor (LXR) modulators with maintained atherosclerotic lesion reduction activity but diminished stimulation of hepatic triglyceride synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Bromo-3,5-dimethylpyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dimethylpyridine, a halogenated derivative of lutidine, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its strategic substitution pattern, featuring a reactive bromine atom at the 4-position and two methyl groups flanking the nitrogen atom, offers a unique combination of steric and electronic properties. This guide provides a comprehensive overview of the physical properties, synthesis, purification, and key applications of 4-Bromo-3,5-dimethylpyridine, with a focus on its utility in the synthesis of complex molecular architectures relevant to pharmaceutical research. The pyridine scaffold is a well-established privileged structure in drug discovery, and functionalized derivatives like 4-Bromo-3,5-dimethylpyridine serve as crucial intermediates in the development of novel therapeutic agents, including kinase inhibitors.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN | PubChem[2] |

| Molecular Weight | 186.05 g/mol | PubChem[2] |

| Exact Mass | 184.98401 Da | PubChem[2] |

| Appearance | Colorless to light yellow liquid or solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Density (predicted) | 1.415 ± 0.06 g/cm³ | ECHEMI[3] |

| XLogP3 (predicted) | 2.3 | PubChem[2] |

| Topological Polar Surface Area | 12.9 Ų | PubChem[2] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. Sparingly soluble in water. | General chemical knowledge |

| CAS Number | 201286-65-9 | PubChem[2] |

Synthesis and Purification

The synthesis of 4-Bromo-3,5-dimethylpyridine can be approached through the direct bromination of 3,5-dimethylpyridine (3,5-lutidine). The regioselectivity of this electrophilic aromatic substitution is directed by the pyridine nitrogen, which deactivates the ring, particularly at the 2-, 4-, and 6-positions. However, under forcing conditions, substitution at the 4-position can be achieved.

Proposed Synthesis Workflow

Sources

Foreword: The Strategic Value of a Substituted Pyridine

An In-Depth Technical Guide to 4-Bromo-3,5-dimethylpyridine (CAS: 201286-65-9)

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount. Heterocyclic intermediates, particularly substituted pyridines, form the backbone of countless pharmaceutical agents and functional materials. 4-Bromo-3,5-dimethylpyridine is a quintessential example of such a strategic intermediate. Its architecture—an electron-deficient pyridine ring activated at the 4-position by a bromine leaving group and flanked by two methyl groups—offers a unique combination of reactivity and steric influence. This guide provides an in-depth examination of its synthesis, core reactivity, and application in key synthetic transformations that are central to the work of research scientists and drug development professionals.

Compound Profile: Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of sound experimental design. The key data for 4-Bromo-3,5-dimethylpyridine are summarized below.

Table 1: Physicochemical Properties [1]

| Property | Value |

|---|---|

| CAS Number | 201286-65-9 |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| IUPAC Name | 4-bromo-3,5-dimethylpyridine |

| Appearance | Solid-Liquid Mixture |

| Boiling Point | 235.5 ± 35.0 °C at 760 mmHg |

| Density (Predicted) | 1.415 ± 0.06 g/cm³ |

| XLogP3 | 2.3 |

Table 2: GHS Hazard and Safety Information [1]

| Pictogram | GHS Code | Hazard Statement |

|---|

|

| GHS07 | H302: Harmful if swallowed | | | | H315: Causes skin irritation | | | | H319: Causes serious eye irritation | | | | H335: May cause respiratory irritation | | Signal Word | Warning | |Trustworthiness in Handling: The provided GHS data mandates the use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.

Synthesis Strategy: Electrophilic Bromination of 3,5-Lutidine

While multiple routes to substituted pyridines exist, a direct and industrially scalable synthesis of 4-Bromo-3,5-dimethylpyridine is best achieved via electrophilic aromatic substitution on the readily available starting material, 3,5-dimethylpyridine (3,5-lutidine). The two methyl groups at the 3 and 5 positions are ortho-, para-directing and activating, enriching the electron density at the C2, C4, and C6 positions. Steric hindrance from the methyl groups disfavors substitution at C2 and C6, making the C4 position the primary site for electrophilic attack. A common method for brominating activated pyridine rings involves treatment with elemental bromine in a strongly acidic medium like oleum (fuming sulfuric acid), which protonates the pyridine nitrogen, further activating the ring for substitution.[2]

Workflow for Electrophilic Bromination

Caption: Synthetic workflow for 4-Bromo-3,5-dimethylpyridine.

Experimental Protocol: Synthesis

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3,5-dimethylpyridine (1.0 eq). Cool the flask in an ice bath.

-

Acid Addition: Slowly add oleum (65% SO₃, ~3 volumes) to the stirred pyridine, ensuring the internal temperature does not exceed 20°C.

-

Bromination: Once the addition is complete, slowly add elemental bromine (1.1 eq) dropwise via the dropping funnel. An exothermic reaction may be observed.

-

Heating: After the bromine addition, heat the reaction mixture to 105-110°C and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Slowly basify the acidic aqueous solution with concentrated sodium hydroxide (e.g., 50% w/v) until the pH is > 8, keeping the mixture cool in an ice bath.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Core Reactivity Profile: A Versatile Synthetic Hub

The synthetic utility of 4-Bromo-3,5-dimethylpyridine stems from two primary modes of reactivity centered on the C4 position.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the electronegative nitrogen, makes the carbon backbone susceptible to attack by strong nucleophiles. The bromine atom at C4 is an excellent leaving group, allowing for direct displacement.

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond serves as a highly effective handle for a vast array of palladium-catalyzed cross-coupling reactions. This is the most powerful and widely used application of this building block, enabling the formation of C-C, C-N, and C-O bonds with exceptional control and functional group tolerance.

Caption: Key reactivity pathways of 4-Bromo-3,5-dimethylpyridine.

Application in Palladium-Catalyzed Cross-Coupling Reactions

For drug development professionals, the true value of this reagent is realized in its application in robust and scalable cross-coupling reactions. Below are representative protocols for three cornerstone transformations.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is arguably the most important C-C bond-forming reaction in modern medicinal chemistry for constructing biaryl and heteroaryl-aryl scaffolds.[3]

Experimental Protocol: Suzuki-Miyaura Coupling [3]

-

Inert Atmosphere: To a dry Schlenk flask, add 4-Bromo-3,5-dimethylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 v/v), via syringe to achieve a concentration of ~0.2 M.

-

Reaction: Heat the mixture to 90-100°C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by flash column chromatography.

Sources

An In-depth Technical Guide to 4-Bromo-3,5-dimethylpyridine: A Versatile Building Block in Synthetic and Medicinal Chemistry

Abstract

The pyridine scaffold is a fundamental heterocyclic motif prominently featured in medicinal chemistry and materials science. Among its many derivatives, 4-Bromo-3,5-dimethylpyridine has emerged as a particularly valuable and versatile building block. Its strategic substitution pattern, featuring a reactive bromine atom at the 4-position flanked by two methyl groups, offers a unique combination of steric and electronic properties that enable a wide array of chemical transformations. This in-depth technical guide provides a comprehensive overview of the molecular structure, spectroscopic characterization, synthesis, and reactivity of 4-Bromo-3,5-dimethylpyridine. Furthermore, it explores its critical applications, particularly in the realm of drug discovery, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a cornerstone of numerous biologically active compounds and functional materials.[1] Its electron-deficient nature makes it a unique aromatic system, influencing the reactivity of its substituents. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its basicity, lipophilicity, and ability to engage in specific biological interactions.

4-Bromo-3,5-dimethylpyridine is a prime example of a "privileged scaffold" in synthetic chemistry. The bromine atom at the 4-position serves as a versatile handle for a multitude of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[2] The flanking methyl groups at the 3 and 5-positions provide steric hindrance that can influence reaction selectivity and modulate the conformational preferences of downstream products. This unique combination of features makes it a highly sought-after intermediate in the synthesis of complex molecules with potential therapeutic applications.[2]

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Bromo-3,5-dimethylpyridine is foundational to its chemical behavior. The pyridine ring is a six-membered heterocycle with the molecular formula C7H8BrN.[3]

Core Structural Features

The key structural elements of 4-Bromo-3,5-dimethylpyridine include:

-

Pyridine Core: An aromatic heterocyclic ring containing one nitrogen atom.

-

Bromo Substituent: A bromine atom located at the C4 position of the pyridine ring.

-

Dimethyl Substituents: Two methyl groups located at the C3 and C5 positions, flanking the bromo substituent.

Physicochemical Data Summary

A summary of the key physicochemical properties of 4-Bromo-3,5-dimethylpyridine is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C7H8BrN | PubChem[3] |

| Molecular Weight | 186.05 g/mol | PubChem[3] |

| CAS Number | 201286-65-9 | PubChem[3] |

| Appearance | Not specified (often a solid) | N/A |

| XLogP3 | 2.3 | ECHEMI[4] |

| Topological Polar Surface Area | 12.9 Ų | ECHEMI[4] |

| Complexity | 84.9 | ECHEMI[4] |

Molecular Visualization

The three-dimensional conformation of 4-Bromo-3,5-dimethylpyridine is critical to understanding its interactions.

Caption: 2D structure of 4-Bromo-3,5-dimethylpyridine.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of 4-Bromo-3,5-dimethylpyridine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of the molecule.

¹H and ¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-Bromo-3,5-dimethylpyridine would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl groups, C=C and C=N stretching vibrations of the pyridine ring, and the C-Br stretching vibration. The correlation of IR spectra with the structure of various pyridines has been extensively studied.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 4-Bromo-3,5-dimethylpyridine, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis of 4-Bromo-3,5-dimethylpyridine

The synthesis of 4-Bromo-3,5-dimethylpyridine can be achieved through various synthetic routes. A common approach involves the bromination of 3,5-dimethylpyridine.

General Synthetic Protocol: Electrophilic Bromination

A general procedure for the synthesis of brominated pyridines often involves electrophilic aromatic substitution. While a specific protocol for 4-Bromo-3,5-dimethylpyridine is not detailed in the provided search results, a plausible synthesis can be adapted from known procedures for similar compounds.[7]

Reaction Scheme:

Caption: Synthetic route to 4-Bromo-3,5-dimethylpyridine.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3,5-dimethylpyridine in a suitable solvent (e.g., a chlorinated solvent), add a Lewis acid catalyst such as aluminum trichloride (AlCl₃).

-

Bromination: Slowly add a solution of bromine (Br₂) to the reaction mixture at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., a solution of sodium thiosulfate) to consume any unreacted bromine.

-

Extraction and Purification: Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Reactivity and Applications in Drug Discovery

The true value of 4-Bromo-3,5-dimethylpyridine lies in its reactivity, which allows it to serve as a versatile scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The bromine atom at the 4-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions.[2]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[8] In the context of 4-Bromo-3,5-dimethylpyridine, this reaction allows for the coupling of the pyridine core with a wide range of aryl or vinyl boronic acids or their esters.[9][10]

General Reaction:

Caption: Suzuki-Miyaura cross-coupling reaction.

This reaction is instrumental in the synthesis of biaryl and vinyl-substituted pyridines, which are common motifs in many pharmaceutical agents. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates.[11]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[12] This reaction is of paramount importance in medicinal chemistry, as the arylamine moiety is a key structural feature in a vast number of drugs.

General Reaction:

Caption: Buchwald-Hartwig amination reaction.

Using 4-Bromo-3,5-dimethylpyridine as a substrate in the Buchwald-Hartwig amination allows for the synthesis of a wide variety of 4-amino-3,5-dimethylpyridine derivatives.[13][14] These products can serve as intermediates for more complex drug candidates or exhibit biological activity in their own right.

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, the bromine atom of 4-Bromo-3,5-dimethylpyridine can participate in a range of other transition-metal-catalyzed cross-coupling reactions, including:

-

Sonogashira Coupling: For the formation of C-C triple bonds.

-

Heck Coupling: For the formation of C-C double bonds.

-

Stille Coupling: For the formation of C-C bonds using organotin reagents.

-

Negishi Coupling: For the formation of C-C bonds using organozinc reagents.

-

Ullmann Condensation: For the formation of C-O, C-N, and C-S bonds, often using copper catalysts.

The versatility of 4-Bromo-3,5-dimethylpyridine in these reactions underscores its importance as a foundational building block in the drug discovery process.[15]

Safety and Handling

As with any chemical reagent, proper safety precautions must be taken when handling 4-Bromo-3,5-dimethylpyridine. It is classified as harmful if swallowed, causes skin irritation, and may cause serious eye irritation or damage.[3] It may also cause respiratory irritation.[3]

GHS Hazard Information

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage/irritation.[3]

-

Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[3]

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[16]

-

Wash hands thoroughly after handling.[16]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

Conclusion

4-Bromo-3,5-dimethylpyridine stands out as a highly valuable and versatile building block in modern organic synthesis, particularly within the field of drug discovery. Its unique molecular structure, characterized by a strategically placed bromine atom and flanking methyl groups on a pyridine core, provides a rich platform for a multitude of chemical transformations. The ability to readily participate in a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allows for the efficient construction of complex molecular architectures. This guide has provided a comprehensive overview of its molecular structure, spectroscopic properties, synthesis, and reactivity, underscoring its significance for researchers, scientists, and drug development professionals. As the quest for novel therapeutics continues, the strategic application of such "privileged scaffolds" will undoubtedly remain a cornerstone of medicinal chemistry.

References

-

PubChem. 4-Bromo-3,5-dimethylpyridine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

National Institutes of Health. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. [Link]

-

ChemSynthesis. 4-(2-bromoethyl)-3,5-dimethylpyridine. [Link]

-

ResearchGate. The Suzuki-Miyaura reactions of halopyridines and the side products. [Link]

-

PubMed. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. [Link]

-

Egyptian Journal of Chemistry. Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

MDPI. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. [Link]

-

Royal Society of Chemistry. Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. [Link]

-

ACS Publications. Correlations of the Infrared Spectra of Some Pyridines. [Link]

-

ResearchGate. 3,5-Dibromo-4-methylpyridine. [Link]

-

ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

-

JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

-

University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Wikipedia. Suzuki reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubChem. 2-Bromo-4,5-dimethylpyridine. [Link]

-

PubMed. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. [Link]

-

MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Bromo-3,5-dimethylpyridine | C7H8BrN | CID 22323246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. research.rug.nl [research.rug.nl]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

4-Bromo-3,5-dimethylpyridine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3,5-dimethylpyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-3,5-dimethylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. The document details a robust and regioselective synthetic route via the Sandmeyer reaction, starting from the readily accessible precursor, 4-Amino-3,5-dimethylpyridine. Each stage of the synthesis is explained with a focus on the underlying chemical principles and practical considerations for laboratory execution. Furthermore, a thorough characterization protocol is presented, employing modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to ensure the unequivocal identification and purity assessment of the final product. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented methodology for the preparation of this important chemical intermediate.

Introduction and Significance

4-Bromo-3,5-dimethylpyridine, also known as 4-bromo-3,5-lutidine, is a substituted pyridine derivative of significant interest in organic synthesis. Its structure incorporates a bromine atom at the 4-position, flanked by two methyl groups. This specific arrangement makes it a versatile intermediate. The bromine atom can be readily displaced or used as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups at the pyridine core. The flanking methyl groups provide steric hindrance and modify the electronic properties of the pyridine ring, which can be crucial for tuning the biological activity or material properties of derivative compounds.

The pyridine scaffold itself is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. Consequently, functionalized pyridines like 4-Bromo-3,5-dimethylpyridine are valuable starting materials for the synthesis of novel therapeutic agents and functional materials.

Strategic Synthesis via the Sandmeyer Reaction

While several methods exist for the halogenation of pyridine rings, direct bromination of 3,5-dimethylpyridine can lead to issues with regioselectivity and over-halogenation. A more controlled and reliable approach is the Sandmeyer reaction, which allows for the specific introduction of a bromine atom at a pre-defined position.[1][2] This classic transformation involves the conversion of an aromatic primary amine to a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst.[1][3]

The key advantages of this strategy are:

-

High Regioselectivity: The position of the incoming bromine atom is dictated by the initial position of the amino group on the precursor.

-

Reliability and Versatility: The Sandmeyer reaction is a well-established and high-yielding transformation applicable to a wide range of aromatic and heteroaromatic amines.[4]

-

Accessible Starting Materials: The required precursor, 4-Amino-3,5-dimethylpyridine, can be synthesized from 3,5-dimethylpyridine through a nitration-reduction sequence.[5]

The overall synthetic workflow is illustrated below.

Caption: Synthetic workflow for 4-Bromo-3,5-dimethylpyridine via Sandmeyer reaction.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of 4-Bromo-3,5-dimethylpyridine.

Materials and Reagents:

-

4-Amino-3,5-dimethylpyridine

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice

Protocol:

Step 1: Formation of the Diazonium Salt

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-Amino-3,5-dimethylpyridine (1.0 eq).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add concentrated hydrobromic acid (48%, ~4.0 eq) while maintaining the internal temperature between 0 and 5 °C. The amine will dissolve to form the corresponding ammonium salt.

-

Causality: The reaction is highly exothermic. Maintaining a low temperature is critical to prevent premature decomposition of the diazonium salt that will be formed in the next step. The excess acid ensures the medium remains strongly acidic, which is necessary for the stability of the diazonium salt.

-

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred amine solution. The rate of addition must be carefully controlled to keep the temperature below 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper, which will turn blue).

-

Causality: The reaction between the primary amine and nitrous acid (generated in situ from NaNO₂ and HBr) forms the reactive diazonium salt intermediate. An excess of nitrous acid can lead to side reactions, so careful monitoring is essential.

-

Step 2: The Sandmeyer Reaction

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid (48%, ~2.0 eq) with gentle warming. Cool this solution to 0 °C.

-

Slowly and carefully, add the cold diazonium salt solution prepared in Step 1 to the stirred CuBr solution.

-

Causality: The Cu(I) catalyst facilitates a single-electron transfer to the diazonium salt, initiating a radical mechanism that leads to the loss of dinitrogen gas (N₂) and the formation of an aryl radical.[1] This radical then reacts with the bromide from the copper(II) bromide species formed in the catalytic cycle to yield the final product.

-

-

Vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to stir in the ice bath for 30 minutes after the addition is complete, and then allow it to warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.

Step 3: Work-up and Purification

-

Pour the reaction mixture into a beaker containing crushed ice.

-

Carefully neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is basic (pH ~9-10). This step should be performed in a fume hood as some fumes may be evolved.

-

Causality: Neutralization removes excess acid and precipitates copper salts, making the organic product extractable.

-

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or dichloromethane (3 x 50 mL for a small-scale reaction).

-

Combine the organic layers and wash them with brine (saturated NaCl solution).

-

Causality: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.

-

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified further by vacuum distillation or column chromatography on silica gel to yield pure 4-Bromo-3,5-dimethylpyridine.

Characterization and Data Analysis

The identity, structure, and purity of the synthesized 4-Bromo-3,5-dimethylpyridine must be confirmed using a combination of spectroscopic methods.

Caption: Logical workflow for the characterization of the synthesized product.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN | [6] |

| Molecular Weight | 186.05 g/mol | [6] |

| Appearance | Expected to be a solid or oil | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: Due to the symmetry of the molecule, a simple spectrum is expected.

-

A singlet for the six equivalent protons of the two methyl groups (CH ₃).

-

A singlet for the two equivalent aromatic protons at the 2- and 6-positions (CH ).

-

-

¹³C NMR: The spectrum will show four distinct carbon signals.

-

One signal for the two equivalent methyl carbons (C H₃).

-

One signal for the two equivalent aromatic carbons at the 3- and 5-positions (C -CH₃).

-

One signal for the brominated carbon at the 4-position (C -Br).

-

One signal for the two equivalent aromatic carbons at the 2- and 6-positions (C H).

-

Table 1: Predicted NMR Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~ 8.3 | Singlet (s) | 2H | H-2, H-6 |

| ¹H | ~ 2.4 | Singlet (s) | 6H | -CH₃ at C-3, C-5 |

| ¹³C | ~ 148 | - | - | C-2, C-6 |

| ¹³C | ~ 135 | - | - | C-3, C-5 |

| ¹³C | ~ 125 | - | - | C-4 |

| ¹³C | ~ 20 | - | - | -CH₃ |

Note: These are estimated values based on typical shifts for substituted pyridines and may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2980 - 2850 | Aliphatic C-H stretch (methyl) | Medium |

| 1600 - 1450 | Aromatic C=C and C=N stretch | Strong |

| 690 - 515 | C-Br stretch | Medium-Strong |

The C-Br stretch is a key diagnostic peak, although it appears in the fingerprint region, which can be complex. The presence of characteristic pyridine ring vibrations around 1600-1450 cm⁻¹ is also a strong indicator of the core structure.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

-

Molecular Ion Peak (M⁺): The key feature for a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[9][10] This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%).[11]

-

Expected Peaks: For C₇H₈BrN, the expected molecular ions are:

-

[M]⁺ at m/z = 185 (corresponding to C₇H₈⁷⁹BrN)

-

[M+2]⁺ at m/z = 187 (corresponding to C₇H₈⁸¹BrN)

-

-

Fragmentation: Common fragmentation patterns may include the loss of the bromine atom or a methyl group.

Safety, Handling, and Storage

-

Hazards: 4-Bromo-3,5-dimethylpyridine is expected to be harmful if swallowed, cause skin irritation, and may cause respiratory irritation.[6] The reagents used in the synthesis, particularly hydrobromic acid and sodium nitrite, are corrosive and toxic. The Sandmeyer reaction can sometimes proceed with unexpected vigor; appropriate safety precautions are mandatory.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

-

Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This guide has outlined a reliable and well-characterized method for the synthesis of 4-Bromo-3,5-dimethylpyridine using the Sandmeyer reaction. The provided step-by-step protocol, rooted in established chemical principles, offers a clear path for obtaining this valuable synthetic intermediate. The detailed characterization data, including expected NMR, IR, and MS results, provides a robust framework for product validation, ensuring high purity and structural integrity. By following this guide, researchers and chemists can confidently prepare 4-Bromo-3,5-dimethylpyridine for its application in the development of novel pharmaceuticals and advanced materials.

References

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

Save My Exams. (2023, July 4). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

-

Analytical Methods (RSC Publishing). (n.d.). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Retrieved from [Link]

- European Patent Office. (2003, February 25). Process for producing 4-dimethyl amino pyridine (4-DMAP) - EP 1424328 B1.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000092). Retrieved from [Link]

-

SciSpace. (n.d.). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Catalytic Sandmeyer Bromination | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Retrieved from [Link]

-

Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3,5-dimethylpyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, July 24). 3.2: IR Spectroscopy. Retrieved from [Link]

-

Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018, January 25). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine - the NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine | Download Table. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dimethylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-bromo-3,5-dimethylpyrazole-1-methanol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

- 6. 4-Bromo-3,5-dimethylpyridine | C7H8BrN | CID 22323246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-3,5-dimethylpyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Bromo-3,5-dimethylpyridine (also known as 4-bromo-3,5-lutidine), a vital heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] While a complete, publicly available experimental dataset for this specific compound is elusive, this document synthesizes predicted spectroscopic behaviors based on fundamental principles and data from analogous structures. It is designed to offer researchers, scientists, and drug development professionals a robust framework for identifying and characterizing this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The methodologies and interpretations herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility.

Molecular Structure and Spectroscopic Implications

4-Bromo-3,5-dimethylpyridine (C₇H₈BrN) possesses a pyridine ring substituted with a bromine atom at the 4-position and two methyl groups at the 3- and 5-positions. The molecular weight is 186.05 g/mol .[3]

The key structural feature is the molecule's C₂ symmetry axis passing through the nitrogen atom and the C4-Br bond. This symmetry has profound implications for its NMR spectra, as it renders the two methyl groups (at C3 and C5) and the two aromatic protons (at C2 and C6) chemically equivalent. Consequently, the spectra are simpler than what would be expected for an asymmetric analogue.

Molecular Structure Diagram

A clear visualization of the molecular structure is essential for assigning spectroscopic signals.

Caption: Structure of 4-Bromo-3,5-dimethylpyridine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's symmetry, a relatively simple set of signals is predicted.

¹H NMR Spectroscopy

Expected Signals:

-

Aromatic Protons (H2, H6): The two protons on the pyridine ring are chemically equivalent and are expected to appear as a single sharp singlet in the aromatic region (typically δ 8.0-8.5 ppm). Their chemical shift is downfield due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.

-

Methyl Protons (C3-CH₃, C5-CH₃): The six protons of the two equivalent methyl groups are also expected to produce a single, sharp singlet. This signal will appear upfield (typically δ 2.0-2.5 ppm).

Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 | Singlet | 2H | H-2, H-6 |

| ~ 2.3 | Singlet | 6H | C3-CH₃, C5-CH₃ |

Causality Behind Predictions: The absence of adjacent protons for both the aromatic and methyl hydrogens leads to the prediction of singlets for both signals. The symmetry of the molecule ensures that the protons on opposite sides of the ring are magnetically indistinguishable, resulting in only two signals in the ¹H NMR spectrum.

¹³C NMR Spectroscopy

Expected Signals:

-

Aromatic Carbons (C2, C6): These two equivalent carbons are adjacent to the nitrogen atom and will appear significantly downfield (predicted ~148-152 ppm).

-

Aromatic Carbons (C3, C5): These methyl-substituted carbons are also equivalent and are predicted to resonate around 133-138 ppm.

-

Aromatic Carbon (C4): This carbon, directly bonded to the bromine atom, will have its chemical shift influenced by the heavy atom effect. It is predicted to be the most upfield of the ring carbons, likely in the 120-125 ppm range.

-

Methyl Carbons (C3-CH₃, C5-CH₃): The two equivalent methyl carbons will appear as a single signal in the upfield aliphatic region (predicted ~18-23 ppm).

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C-2, C-6 |

| ~ 135 | C-3, C-5 |

| ~ 123 | C-4 |

| ~ 20 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of 4-Bromo-3,5-dimethylpyridine is expected to be dominated by vibrations associated with the substituted pyridine ring and the methyl groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2850 | Aliphatic C-H Stretch (from -CH₃) | Medium |

| 1600 - 1550 | Aromatic C=C and C=N Ring Stretching | Strong |

| 1450 - 1400 | Aromatic Ring Stretching / CH₃ Bending | Medium-Strong |

| ~ 1050 | C-Br Stretch | Medium |

Interpretation: The key diagnostic peaks would be the series of sharp bands in the 1600-1400 cm⁻¹ region, which are characteristic of the pyridine ring system. The presence of both aromatic and aliphatic C-H stretching bands confirms the overall structure. The C-Br stretch is often weak and can be difficult to assign definitively but is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Features:

-

Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This will result in a characteristic pair of molecular ion peaks of nearly equal intensity, separated by 2 m/z units. For C₇H₈⁷⁹BrN, the monoisotopic mass is 184.98 Da, and for C₇H₈⁸¹BrN, it is 186.98 Da.[3] Therefore, we expect to see strong peaks at m/z 185 and 187.

-

Fragmentation: A common fragmentation pathway for pyridines is the loss of HCN (27 Da). Another likely fragmentation is the loss of the bromine atom, which would result in a fragment at m/z 106 (M⁺ - Br).

Predicted Mass Spectrometry Data

| m/z | Assignment | Notes |

| 187 | [M+2]⁺ | Corresponds to the ⁸¹Br isotope. |

| 185 | [M]⁺ | Corresponds to the ⁷⁹Br isotope. |

| 106 | [M-Br]⁺ | Loss of the bromine atom. |

| 79 | [C₅H₄N]⁺ | Potential fragment after loss of Br and CH₃. |

Experimental Protocols

The following sections describe standardized methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of 4-Bromo-3,5-dimethylpyridine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the chosen solvent.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid 4-Bromo-3,5-dimethylpyridine sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (EI)

-

Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or through a Gas Chromatography (GC) inlet.

-

Ionization: Use standard Electron Impact (EI) ionization at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peaks, paying close attention to the isotopic pattern characteristic of bromine. Analyze the major fragment ions to corroborate the proposed structure.

Integrated Spectroscopic Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for structural elucidation.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Conclusion

References

-

PubChemLite. (n.d.). 4-bromo-3,5-dimethylpyridine (C7H8BrN). Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-3,5-dimethylpyridine. Retrieved January 11, 2026, from [Link]

-

Sui, Y., Wang, X., Jiang, J., & Power, P. P. (2016). Supporting Information for: A Stable Pyridyl-Annulated N-Heterocyclic Germylene. The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Patents. (n.d.). Antagonists of human integrin (α4)(β7). Justia Patents. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). Indolin-2-one or pyrrolo-pyridin/pyrimidin-2-one derivatives.

-

BuyersGuideChem. (n.d.). 4-Bromo-3,5-dimethylpyridine | 201286-65-9. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators.

Sources

Introduction: The Structural Elucidation of a Key Building Block

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-3,5-dimethylpyridine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3,5-dimethylpyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, predictive analysis of its features, and a robust, field-proven protocol for its acquisition. Our approach emphasizes the causality behind experimental choices to ensure both scientific rigor and practical applicability.

4-Bromo-3,5-dimethylpyridine is a substituted heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a versatile building block, its precise structural confirmation is paramount for ensuring the integrity of subsequent research and development. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering unambiguous insights into the molecular structure by probing the chemical environment of its hydrogen atoms. This guide will interpret the expected spectral data and provide a detailed methodology for its empirical verification.

Section 1: Core Principles and Predictive Analysis

The ¹H NMR spectrum of a molecule is governed by the principles of chemical shift, spin-spin coupling, and signal integration. The unique electronic environment of 4-Bromo-3,5-dimethylpyridine—shaped by the aromatic pyridine ring, the electronegative nitrogen atom, the electron-withdrawing bromine atom, and the electron-donating methyl groups—gives rise to a characteristic and predictable spectrum.

The applied magnetic field in an NMR experiment induces a circulation of electrons within the aromatic ring, creating a "ring current." This effect strongly deshields the protons attached to the ring, shifting their resonance signal to a higher frequency (downfield) compared to non-aromatic protons.[1] Conversely, the protons on the alkyl methyl groups are in a region of higher electron density and are thus more shielded, appearing at a lower frequency (upfield).[2]

Structural Symmetry and Proton Equivalence

A critical first step in predicting a ¹H NMR spectrum is to identify the symmetry elements of the molecule to determine the number of unique proton environments. 4-Bromo-3,5-dimethylpyridine possesses a C₂ axis of symmetry that passes through the nitrogen atom and the C4-Br bond.

This symmetry renders the two protons on the pyridine ring (at the C2 and C6 positions) chemically and magnetically equivalent. Likewise, the six protons of the two methyl groups (at the C3 and C5 positions) are also equivalent. Therefore, we expect to observe only two distinct signals in the ¹H NMR spectrum.

Predicted Spectral Parameters

Based on the analysis of related substituted pyridines and lutidines, we can predict the key characteristics of the two signals.[3][4][5]

-

Signal A (Aromatic Protons): The two equivalent protons at the C2 and C6 positions are directly attached to the electron-deficient pyridine ring and are adjacent to the electronegative nitrogen atom. This environment leads to significant deshielding. Their signal is expected to appear far downfield, typically in the range of δ 8.0-8.5 ppm. As these protons have no adjacent, non-equivalent protons, the signal will appear as a singlet . The integrated area of this signal will correspond to two protons.

-

Signal B (Methyl Protons): The six equivalent protons of the two methyl groups at the C3 and C5 positions are in a more shielded, aliphatic environment. Their signal is expected to appear upfield, likely in the range of δ 2.3-2.5 ppm. Similar to the aromatic protons, these methyl protons lack adjacent, non-equivalent proton neighbors, so their signal will also be a singlet . The integrated area of this signal will correspond to six protons.

The overall integration ratio of Signal A to Signal B is therefore predicted to be 2:6, which simplifies to 1:3 .

Section 2: Data Presentation and Visualization

The predicted ¹H NMR data for 4-Bromo-3,5-dimethylpyridine are summarized in the table below.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-2, H-6 (Aromatic) | 8.0 - 8.5 | Singlet (s) | 2H |

| -CH₃ (at C3, C5) | 2.3 - 2.5 | Singlet (s) | 6H |

To visually represent the molecular structure and the distinct proton environments, the following diagram is provided.

Caption: Molecular structure of 4-Bromo-3,5-dimethylpyridine.

Section 3: Experimental Protocol for Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum. The protocol is designed to be self-validating, ensuring reliable and reproducible results.

Safety and Sample Preparation

Trustworthiness: Prioritizing safety is the foundation of trustworthy science. 4-Bromo-3,5-dimethylpyridine is classified as corrosive, an irritant, and is harmful if swallowed or inhaled. It is known to cause skin irritation and serious eye damage.[6] All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

Protocol:

-

Weighing: Accurately weigh approximately 5-10 mg of 4-Bromo-3,5-dimethylpyridine directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃), to the NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak (δ ~7.26 ppm) which serves as a convenient chemical shift reference. Using a deuterated solvent is essential to avoid overwhelming the sample signals with a large solvent signal.[7]

-

Homogenization: Cap the NMR tube and gently agitate or vortex it until the sample is completely dissolved, ensuring a homogeneous solution.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent degradation of spectral resolution.

Spectrometer Setup and Calibration

Expertise: The quality of an NMR spectrum is highly dependent on the proper setup of the spectrometer. The following steps are critical for achieving high resolution and signal-to-noise. This protocol assumes the use of a modern Fourier Transform NMR spectrometer (e.g., 400 MHz or higher).

Protocol:

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

-

Locking: The spectrometer's "lock" system uses the deuterium signal from the solvent to stabilize the magnetic field against drift. Initiate the lock procedure using the spectrometer's software.[8]

-